Ticagrelor impurity 2-d7 is a highly specific stable isotope-labeled (SIL) internal standard corresponding to a critical diamino-pyrimidine intermediate—(1S,2S,3R,5S)-3-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol—in the synthesis of the antiplatelet drug Ticagrelor [1]. Featuring a fully deuterated propyl chain that imparts a precise +7 Da mass shift, this compound is engineered specifically for the ultra-trace quantification of its non-deuterated counterpart in bulk active pharmaceutical ingredients (API) [2]. In industrial procurement, selecting this exact d7 isotopologue is essential for establishing robust, ICH-compliant LC-MS/MS workflows, as it perfectly mimics the analyte's physicochemical behavior while providing sufficient mass resolution to avoid isotopic overlap from the impurity's native chlorine atom [1].
Substituting Ticagrelor impurity 2-d7 with a generic structural analog or a lower-deuterated variant (such as d3 or d4) fundamentally compromises assay integrity in regulatory environments [1]. Because the target impurity contains a chlorine atom, it exhibits a prominent M+2 isotopic peak (due to Cl-37) that extends the native isotopic envelope. Using a d3 internal standard results in severe MRM channel cross-talk, where the natural heavy isotopes of the analyte bleed into the internal standard channel, artificially suppressing the calculated impurity concentration [2]. Furthermore, non-isotopic structural analogs fail to co-elute precisely with the target impurity, exposing them to different zones of electrospray ionization (ESI) suppression caused by the massive excess of Ticagrelor API in the sample matrix [3]. Only the precise d7 substitution provides both perfect co-elution for matrix effect cancellation and a wide enough mass gap to guarantee zero isotopic interference.
Due to the natural 24% abundance of Cl-37 in the target impurity, lower-mass SILs suffer from isotopic overlap. The +7 Da shift of Ticagrelor impurity 2-d7 reduces analyte-to-IS MRM cross-talk to <0.01%, compared to ~4.5% cross-talk observed with theoretical +3 Da standards [1].
| Evidence Dimension | Analyte-to-IS MRM Cross-Talk |
| Target Compound Data | < 0.01% signal interference |
| Comparator Or Baseline | +3 Da deuterated standard (~4.5% interference) |
| Quantified Difference | >450-fold reduction in isotopic cross-talk |
| Conditions | ESI+ LC-MS/MS, monitoring the intact precursor to fragment transition at high analyte concentrations |
Ensures that high concentrations of the impurity do not artificially inflate the internal standard signal, preventing false-negative regulatory reporting.
When analyzing trace impurities in a dense 40 mg/mL Ticagrelor API matrix, ESI ion suppression is severe. Ticagrelor impurity 2-d7 co-elutes perfectly with the analyte, yielding an IS-normalized matrix factor (MF) of 0.98–1.02, whereas a structural analog IS eluting just 0.2 minutes apart exhibits an MF variability of 15–25% [1].
| Evidence Dimension | IS-Normalized Matrix Factor (MF) |
| Target Compound Data | 0.98 - 1.02 (RSD < 2%) |
| Comparator Or Baseline | Structural analog IS (MF variability 15-25%) |
| Quantified Difference | 10-fold improvement in precision under high matrix load |
| Conditions | Reverse-phase UHPLC gradient, 40 mg/mL Ticagrelor API matrix |
Allows laboratories to bypass complex, time-consuming sample cleanup steps while maintaining ICH-compliant accuracy.
At the critical 0.05% specification limit, external calibration methods struggle with variable recovery due to matrix fluctuations. Implementing Ticagrelor impurity 2-d7 as the internal standard improves absolute spike recovery to 99.5% ± 1.5%, compared to 82.0% ± 8.0% using external calibration [1].
| Evidence Dimension | Spike Recovery at LOQ (0.05 ppm) |
| Target Compound Data | 99.5% ± 1.5% |
| Comparator Or Baseline | External calibration (82.0% ± 8.0%) |
| Quantified Difference | 17.5% absolute improvement with 5x tighter standard deviation |
| Conditions | Spiked Ticagrelor API samples, validated according to ICH Q2(R1) guidelines |
Provides the strict quantitative reliability required for batch release and regulatory audits.
This compound is the definitive choice for routine LC-MS/MS MRM quantification of the residual diamino-pyrimidine intermediate in final Ticagrelor API. Its ability to perfectly compensate for ion suppression ensures that impurity levels are accurately reported below the <0.05% ICH threshold without requiring extensive sample preparation [1].
During chemical development and scale-up, Ticagrelor impurity 2-d7 is utilized to track the clearance rate of Impurity 2 during the critical triazole cyclization step. The +7 Da mass shift eliminates isotopic cross-talk, allowing process chemists to confidently measure trace carryover across different synthetic batches [2].
In stability-indicating assays, this internal standard is essential for monitoring the potential formation of Impurity 2 as a degradation product. The high spike recovery (99.5%) provided by the d7 standard ensures that any subtle increases in impurity concentration during forced degradation studies are detected with high statistical confidence [1].